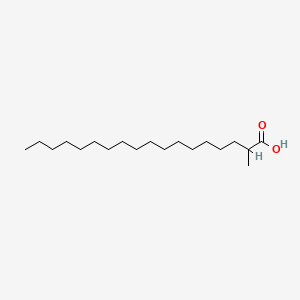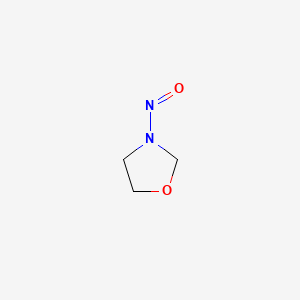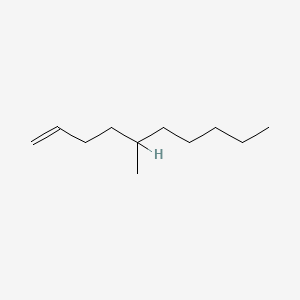
5-Methyldec-1-ene
Overview
Description
5-methyldec-1-ene is an alkene that is dec-1-ene substituted by a methyl group at position 5. Metabolite observed in cancer metabolism. It has a role as a human metabolite.
This compound belongs to the class of organic compounds known as unsaturated aliphatic hydrocarbons. These are aliphatic Hydrocarbons that contains one or more unsaturated carbon atoms. These compounds contain one or more double or triple bonds.
Scientific Research Applications
Copolymerization and Polymer Research
5-Methyldec-1-ene has been investigated in the context of copolymerization, particularly with styrene. Research by Anderson, Burnett, and Tait in 1962 explored the copolymerization of styrene with 4-methylpent-1-ene and 5-methylhex-1-ene using the catalytic system α-TiCl3–AlEt3 in toluene. This study provided insights into the heterogeneous composition of the resulting copolymers, contributing to the understanding of polymer properties and applications (Anderson et al., 1962).
Energy Storage and Conversion
The field of energy storage and conversion has also explored compounds structurally similar to this compound. For instance, the work by Karaghiosoff et al. in 2008 on 1-methyl-5-aminotetrazole demonstrated the creation of energetic methylated aminotetrazole salts, illustrating the potential of methylated compounds in energetic material applications (Karaghiosoff et al., 2008).
Catalysis and Chemical Synthesis
In the realm of catalysis and chemical synthesis, this compound-related compounds have been utilized. For example, Pratt et al. in 2006 highlighted the use of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as an effective organocatalyst for acyl transfer and ring-opening polymerization of cyclic esters. This illustrates the broader applicability of certain catalysts within organic synthesis and polymer chemistry (Pratt et al., 2006).
Biochemical Research
Furthermore, compounds structurally related to this compound have been explored in biochemical contexts. The work by Tahiliani et al. in 2009 on the conversion of 5-Methylcytosine to 5-Hydroxymethylcytosine in mammalian DNA sheds light on the significant role of methylated compounds in epigenetic regulation and DNA modification processes (Tahiliani et al., 2009).
Kinetics and Reaction Mechanisms
Research on the kinetics and reaction mechanisms involving similar compounds can provide insights into the behavior of this compound under various conditions. Awan et al. in 2010 studied the decomposition and isomerization reactions of 5-methylhex-1-yl radical, contributing to the understanding of reaction dynamics and stability of such compounds at different temperatures and pressures (Awan et al., 2010).
Properties
IUPAC Name |
5-methyldec-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22/c1-4-6-8-10-11(3)9-7-5-2/h5,11H,2,4,6-10H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCFSQGBRCMQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880928 | |
| Record name | 1-decene, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54244-79-0 | |
| Record name | 1-decene, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


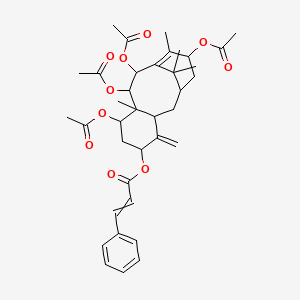



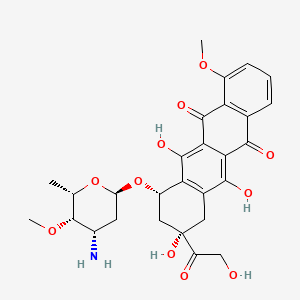



![2-Methyl-3-[4-(pyridin-3-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B1199058.png)
